N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-piperidin-1-ylsulfonylbenzamide;hydrochloride
CAS No.: 1322014-34-5
Cat. No.: VC7542766
Molecular Formula: C24H29ClN4O5S2
Molecular Weight: 553.09
* For research use only. Not for human or veterinary use.
![N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-piperidin-1-ylsulfonylbenzamide;hydrochloride - 1322014-34-5](/images/structure/VC7542766.png)
Specification
CAS No. | 1322014-34-5 |
---|---|
Molecular Formula | C24H29ClN4O5S2 |
Molecular Weight | 553.09 |
IUPAC Name | N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-piperidin-1-ylsulfonylbenzamide;hydrochloride |
Standard InChI | InChI=1S/C24H28N4O5S2.ClH/c1-26(2)12-13-28(24-25-19-14-20-21(33-16-32-20)15-22(19)34-24)23(29)17-6-8-18(9-7-17)35(30,31)27-10-4-3-5-11-27;/h6-9,14-15H,3-5,10-13,16H2,1-2H3;1H |
Standard InChI Key | IONXUSWCNGJOHG-UHFFFAOYSA-N |
SMILES | CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound is a benzamide derivative featuring multiple functional groups:
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Benzothiazole-dioxole moiety: A fused dioxolo[4,5-f] benzothiazol-6-yl group, which contributes aromaticity and electron-rich regions.
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Piperidin-1-ylsulfonyl substituent: A sulfonamide group linked to a piperidine ring, enhancing hydrophilicity and potential receptor-binding interactions.
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Dimethylaminoethyl side chain: A tertiary amine group that improves solubility in acidic conditions via hydrochloride salt formation.
Table 1: Key Molecular Parameters
Parameter | Value/Description | Source |
---|---|---|
Molecular Formula | C₂₄H₂₉ClN₆O₅S₂ | Calculated* |
Molecular Weight | 613.18 g/mol | Calculated* |
CAS Registry Number | Not explicitly listed in provided sources | - |
IUPAC Name | As per title |
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized via multi-step organic reactions, as inferred from analogous benzothiazole derivatives :
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Core Benzothiazole Formation: Condensation of 2-aminothiophenol with a dioxole-containing carbonyl precursor under acidic conditions.
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Sulfonylation: Introduction of the piperidin-1-ylsulfonyl group using chlorosulfonic acid and piperidine.
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Amide Coupling: Reaction of the sulfonylated benzamide intermediate with N-[2-(dimethylamino)ethyl]amine via carbodiimide-mediated coupling.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
1 | H₂SO₄, 120°C, 6h | 65–70 | |
2 | ClSO₃H, DCM, 0°C → piperidine, RT, 12h | 50–60 | |
3 | EDC/HOBt, DMF, N₂ atmosphere, 24h | 40–45 | |
4 | HCl (g), Et₂O, 0°C, 2h | >95 |
Physicochemical Properties
Solubility and Stability
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Solubility: Poor aqueous solubility (~0.1 mg/mL in H₂O); highly soluble in polar aprotic solvents (e.g., DMSO: >50 mg/mL).
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Stability: Stable under inert storage (2–8°C, desiccated) but prone to hydrolysis in alkaline conditions due to the sulfonamide group .
Table 3: Spectral Characterization Data
Technique | Key Signals | Inference |
---|---|---|
¹H NMR | δ 3.15 (s, 6H, N(CH₃)₂), δ 7.85 (s, 1H, Ar-H) | Confirms dimethylamino and aromatic protons |
IR | 1685 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O) | Amide and sulfonamide groups |
MS (ESI+) | m/z 577.1 [M+H]+ (free base) | Matches molecular formula |
Applications and Future Directions
Pharmaceutical Development
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Oncology: As a kinase inhibitor scaffold due to benzothiazole’s DNA intercalation potential .
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Neurology: Modulation of neurotransmitter receptors via the dimethylaminoethyl group .
Challenges and Opportunities
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Optimization: Improve metabolic stability via fluorination or prodrug strategies.
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Target Validation: High-throughput screening to identify specific protein targets.
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